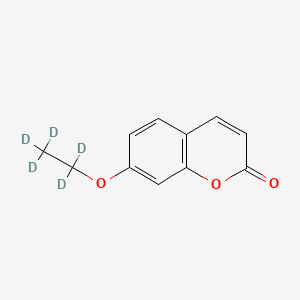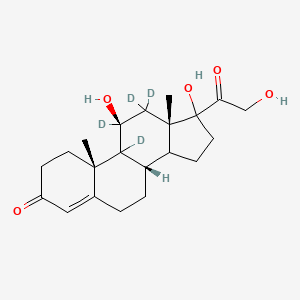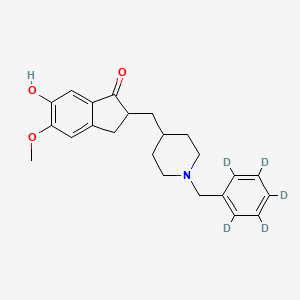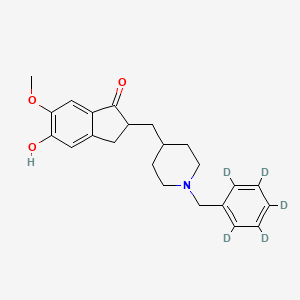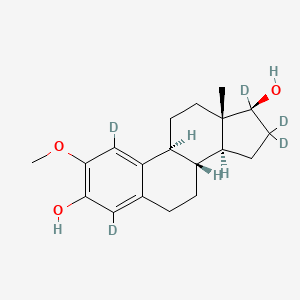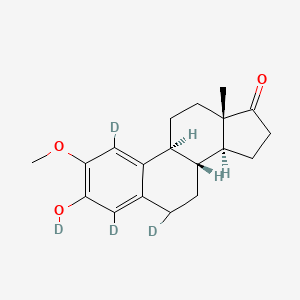
Pioglitazone-d4 N-Oxide (deuterated)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pioglitazone-d4 N-Oxide (deuterated) is a deuterated metabolite of Pioglitazone, a medication primarily used to lower blood glucose levels in the treatment of type 2 diabetes mellitus. The deuterated form is used in scientific research to study metabolic pathways and drug interactions due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pioglitazone-d4 N-Oxide involves the deuteration of Pioglitazone followed by oxidation. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions. The oxidation step involves the conversion of the thiazolidinedione ring to its N-oxide form, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods: Industrial production of Pioglitazone-d4 N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.
Types of Reactions:
Oxidation: Pioglitazone-d4 N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized metabolites.
Reduction: The compound can be reduced back to its parent form, Pioglitazone-d4, under specific conditions using reducing agents such as sodium borohydride.
Substitution: The deuterium atoms in Pioglitazone-d4 N-Oxide can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Controlled temperature and pH, inert atmosphere to prevent unwanted side reactions.
Major Products:
Oxidation Products: Further oxidized metabolites.
Reduction Products: Pioglitazone-d4.
Substitution Products: Compounds with substituted isotopes or functional groups.
科学研究应用
Pioglitazone-d4 N-Oxide is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of Pioglitazone and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pioglitazone in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Pioglitazone.
Industry: Utilized in the development and quality control of pharmaceuticals containing Pioglitazone.
作用机制
Pioglitazone-d4 N-Oxide exerts its effects by acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ influences the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in tissues. This mechanism is similar to that of Pioglitazone, with the deuterated form providing additional insights into the metabolic pathways and interactions of the drug .
相似化合物的比较
Pioglitazone: The parent compound, used to treat type 2 diabetes mellitus.
Rosiglitazone: Another thiazolidinedione with similar PPARγ agonist activity.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness: Pioglitazone-d4 N-Oxide is unique due to its stable isotope labeling, which allows for detailed metabolic studies and tracing of the compound in biological systems. This deuterated form provides a more accurate understanding of the pharmacokinetics and pharmacodynamics of Pioglitazone compared to its non-deuterated counterparts.
属性
CAS 编号 |
1329805-73-3 |
|---|---|
分子式 |
C19H16N2O4SD4 |
分子量 |
376.47 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
145350-09-0 (unlabelled) |
同义词 |
5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide |
标签 |
Pioglitazone Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


